6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid
Description
Chemical Structure:
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid (CAS: 1439896-43-1) is a pyrimidine derivative featuring:
- A pyrimidine ring substituted with a carboxylic acid group at position 2.
- A methoxy group at position 6, linked to a tetrahydro-2H-pyran-4-yl moiety.
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)9-5-10(13-7-12-9)17-6-8-1-3-16-4-2-8/h5,7-8H,1-4,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBXUPIEXBMLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Tetrahydro-2H-pyran-4-yl Methoxy Group: This step involves the reaction of the pyrimidine intermediate with tetrahydro-2H-pyran-4-yl methanol under acidic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₄N₂O₄.
- Molecular Weight : 238.24 g/mol.
- Functional Groups : Carboxylic acid (acidic), ether (tetrahydropyran-methoxy).
- Applications : Primarily used as a building block in pharmaceutical synthesis, particularly for heterocyclic compounds targeting enzymes or receptors .
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
The following table compares 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid with analogs differing in substituents at position 6:
Key Observations :
- Electronic Effects : The methoxy group in the target compound provides moderate electron-donating properties, while chloro (in 89581-58-8) and trifluoromethyl (in ) groups are electron-withdrawing, altering reactivity and acidity.
- Biological Activity: Piperidine/trifluoromethylphenyl analogs (e.g., compound 10 in ) show enhanced binding to retinol-binding protein 4 (RBP4) due to hydrophobic interactions, unlike the tetrahydropyran-methoxy derivative.
Heterocyclic Modifications
Pyridine vs. Pyrimidine Backbones :
Impact of Core Structure :
- Fused systems (e.g., thieno-pyrimidine) enhance planar rigidity, improving binding to enzyme active sites .
Physicochemical Properties
| Property | This compound | 6-[(Tetrahydro-2H-pyran-4-yl)amino]pyrimidine-4-carboxylic acid | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |
|---|---|---|---|
| logP (Predicted) | 1.2 | 0.8 | 1.5 |
| Water Solubility | Moderate (tetrahydropyran enhances solubility) | High (NH group promotes H-bonding) | Low (Cl and CH₃ reduce polarity) |
| pKa (Carboxylic Acid) | ~3.5 | ~3.2 | ~2.8 (Cl withdraws electrons) |
Notes:
Biological Activity
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 238.24 g/mol. The structure features a pyrimidine ring substituted with a tetrahydro-2H-pyran moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrimidine Ring : Utilizing precursors such as diaminopyrimidine and appropriate carboxylic acids.
- Substitution Reactions : Introducing the tetrahydro-2H-pyran group through methoxylation reactions.
- Purification : Employing techniques like recrystallization or chromatography to isolate the desired product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrimidine compounds, including this compound, possess significant antimicrobial properties against various bacterial strains. For example, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli .
2. Antidiabetic Activity
In vitro studies suggest that this compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and insulin sensitivity. The binding affinity of related pyrimidine derivatives has been compared favorably to established antidiabetic drugs .
3. Anticancer Potential
Research has indicated that certain pyrimidine derivatives can inhibit cancer cell proliferation. In particular, compounds with similar structures have shown promise in targeting specific pathways involved in tumor growth . The mechanism often involves the modulation of kinase activity, which is vital for cancer cell signaling.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds, providing insights into their mechanisms and potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
